molecular formula C28H29N5O6S B15084919 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15084919
M. Wt: 563.6 g/mol
InChI Key: NLKVCVKFAGCMJU-MUFRIFMGSA-N
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Description

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, including methylation and oximation, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound’s triazole ring and methoxy groups play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. These interactions can lead to the inhibition of microbial growth or the scavenging of free radicals, contributing to its antimicrobial and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of a triazole ring and multiple methoxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H29N5O6S

Molecular Weight

563.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O6S/c1-35-21-10-6-19(7-11-21)27-31-32-28(33(27)20-8-12-22(36-2)13-9-20)40-17-25(34)30-29-16-18-14-23(37-3)26(39-5)24(15-18)38-4/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+

InChI Key

NLKVCVKFAGCMJU-MUFRIFMGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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